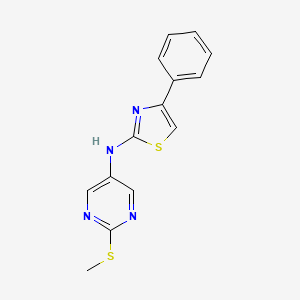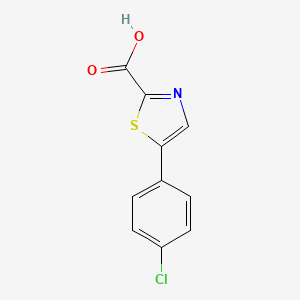![molecular formula C17H23NO3 B12451934 N-[(4-methylcyclohexyl)carbonyl]phenylalanine](/img/structure/B12451934.png)
N-[(4-methylcyclohexyl)carbonyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methylcyclohexyl)carbonyl]phenylalanine is a compound that belongs to the class of amino acid derivatives. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound is characterized by the presence of a phenylalanine moiety linked to a 4-methylcyclohexylcarbonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylcyclohexyl)carbonyl]phenylalanine typically involves the reaction of 4-methylcyclohexylcarbonyl chloride with phenylalanine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Preparation of 4-methylcyclohexylcarbonyl chloride: This intermediate is prepared by reacting 4-methylcyclohexanol with thionyl chloride.
Coupling Reaction: The 4-methylcyclohexylcarbonyl chloride is then reacted with phenylalanine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and yield. Key steps include the preparation of intermediates, coupling reactions, and purification processes to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-[(4-methylcyclohexyl)carbonyl]phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylalanine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylalanine derivatives.
科学的研究の応用
N-[(4-methylcyclohexyl)carbonyl]phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including as a hypoglycemic agent.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of N-[(4-methylcyclohexyl)carbonyl]phenylalanine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Nateglinide: A similar compound with a different cyclohexyl group.
Glimepiride: Another compound with a similar structure but different functional groups.
Uniqueness
N-[(4-methylcyclohexyl)carbonyl]phenylalanine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with specific enzymes and its potential therapeutic applications make it a compound of interest in scientific research.
特性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
2-[(4-methylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H23NO3/c1-12-7-9-14(10-8-12)16(19)18-15(17(20)21)11-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3,(H,18,19)(H,20,21) |
InChIキー |
FBGMUFZAKUYSRD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12451855.png)


![5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B12451879.png)
![3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12451885.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B12451893.png)

![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B12451908.png)
![(3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B12451912.png)
![2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12451915.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B12451931.png)

![3-[(4-fluorophenyl)sulfanyl]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12451943.png)
![N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]](/img/structure/B12451963.png)
